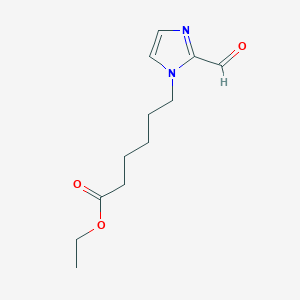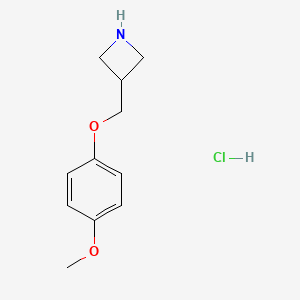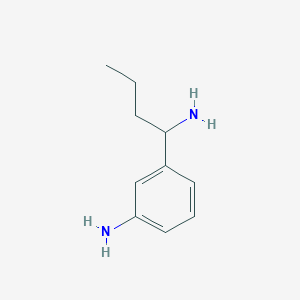
1-(4-Bromobutoxy)-2-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutoxy)-2-phenoxybenzene is an organic compound with the molecular formula C16H15BrO2. It is a derivative of benzene, where a bromobutoxy group and a phenoxy group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Bromobutoxy)-2-phenoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromobutoxy)-2-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can convert the bromobutoxy group to a butoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Phenolic or quinone derivatives.
Reduction: Butoxy derivatives.
Applications De Recherche Scientifique
1-(4-Bromobutoxy)-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromobutoxy)-2-phenoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromobutoxy group can undergo metabolic transformations, influencing the compound’s activity and toxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-phenoxybutane: Similar structure but lacks the additional phenoxy group.
4-Bromobutyl phenyl ether: Another related compound with similar reactivity.
Phenoxybutyl bromide: Shares the bromobutoxy group but differs in the overall structure.
Uniqueness
1-(4-Bromobutoxy)-2-phenoxybenzene is unique due to the presence of both bromobutoxy and phenoxy groups, which confer distinct chemical and physical properties. This dual functionality allows for diverse reactivity and applications in various fields.
Propriétés
Numéro CAS |
62232-85-3 |
|---|---|
Formule moléculaire |
C16H17BrO2 |
Poids moléculaire |
321.21 g/mol |
Nom IUPAC |
1-(4-bromobutoxy)-2-phenoxybenzene |
InChI |
InChI=1S/C16H17BrO2/c17-12-6-7-13-18-15-10-4-5-11-16(15)19-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Clé InChI |
WMTVSOMOEVNBFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)

![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)





